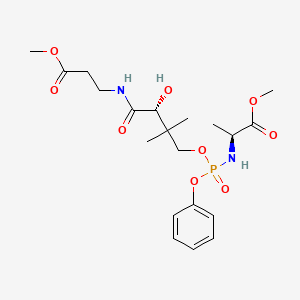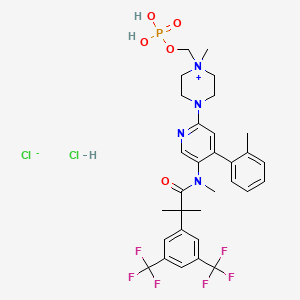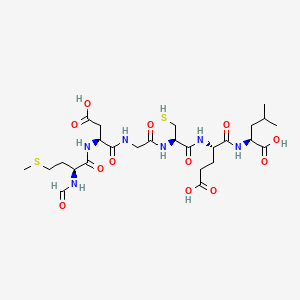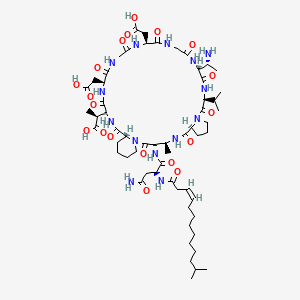![molecular formula C18H19N5O B607619 3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile CAS No. 1200129-48-1](/img/structure/B607619.png)
3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile
Descripción general
Descripción
GDC-0425 es un inhibidor de la cinasa de control de puntos de control 1 (Chk1) de molécula pequeña, altamente selectivo y biodisponible por vía oral. Se ha investigado su potencial para mejorar la eficacia de la quimioterapia que daña el ADN al anular el arresto del ciclo celular y los mecanismos de reparación del genoma. Este compuesto ha demostrado ser prometedor en estudios preclínicos y clínicos, particularmente en combinación con gemcitabina, para el tratamiento de tumores sólidos refractarios .
Mecanismo De Acción
GDC-0425 ejerce sus efectos inhibiendo selectivamente la cinasa de control de puntos de control 1 (Chk1), un regulador clave del ciclo celular. Al inhibir Chk1, GDC-0425 evita la activación de los puntos de control del ciclo celular, lo que lleva a la acumulación de daño en el ADN y la posterior muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas con actividad p53 defectuosa, ya que estas células dependen en gran medida de Chk1 para su supervivencia .
Análisis Bioquímico
Biochemical Properties
GDC-0425 plays a crucial role in biochemical reactions by inhibiting Chk1, a key regulator of the cell cycle. Chk1 is involved in the DNA damage response, where it helps to maintain genomic stability by arresting the cell cycle and allowing time for DNA repair. By inhibiting Chk1, GDC-0425 abrogates the S and G2 checkpoints, leading to premature entry into mitosis and mitotic catastrophe . This compound interacts with various biomolecules, including Chk1, phospho-CDK1/2 (pCDK1/2), and γH2AX, a marker of double-stranded DNA breaks .
Cellular Effects
GDC-0425 has significant effects on various types of cells and cellular processes. It influences cell function by reversing gemcitabine-induced cell-cycle arrest, enhancing the levels of γH2AX, and promoting mitotic catastrophe . This compound affects cell signaling pathways, gene expression, and cellular metabolism by overriding cell cycle arrest and driving cancer cells into mitosis with damaged DNA .
Molecular Mechanism
The molecular mechanism of GDC-0425 involves its binding interactions with Chk1, leading to the inhibition of this kinase. By inhibiting Chk1, GDC-0425 prevents the activation of downstream targets such as pCDK1/2 and γH2AX . This inhibition results in the abrogation of cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA, ultimately leading to cell death . Additionally, GDC-0425 undergoes metabolic decyanation by cytochrome P450 enzymes, forming low levels of thiocyanate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GDC-0425 change over time. The compound has a half-life of approximately 15-16 hours . Over time, GDC-0425 administration leads to the accumulation of γH2AX and pCDK1/2, indicating sustained DNA damage and cell cycle arrest . Long-term effects observed in in vitro and in vivo studies include manageable bone marrow suppression and partial tumor regression .
Dosage Effects in Animal Models
The effects of GDC-0425 vary with different dosages in animal models. The maximum tolerated dose of GDC-0425 was found to be 60 mg when administered approximately 24 hours after gemcitabine . At higher doses, dose-limiting toxicities such as thrombocytopenia, neutropenia, and increased alanine aminotransferase were observed . The combination of GDC-0425 with gemcitabine resulted in significant tumor regression in various animal models .
Metabolic Pathways
GDC-0425 is involved in metabolic pathways that include oxidative decyanation by cytochrome P450 enzymes . This pathway results in the formation of thiocyanate, which is rapidly converted from cyanide . Although this pathway is a minor route of metabolism, it contributes to the overall metabolic profile of GDC-0425 .
Transport and Distribution
GDC-0425 is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and achieves maximum concentrations within 4 hours of dosing . The compound is distributed throughout the body, with significant accumulation in tumor tissues . The transport and distribution of GDC-0425 are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of GDC-0425 is primarily within the nucleus, where it exerts its effects on the DNA damage response . The compound’s activity is directed to specific compartments through its interactions with Chk1 and other biomolecules involved in the cell cycle . This localization is crucial for its function in promoting mitotic catastrophe and cell death .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GDC-0425 implica varios pasos, incluida la formación de un sistema de anillo triazatriciclo y la introducción de un grupo nitrilo. Los pasos clave suelen implicar:
- Formación del sistema de anillo triazatriciclo mediante reacciones de ciclización.
- Introducción del grupo nitrilo mediante reacciones de sustitución nucleófila.
- Purificación y aislamiento final del compuesto.
Métodos de producción industrial
La producción industrial de GDC-0425 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
GDC-0425 se somete a varias reacciones químicas, que incluyen:
Oxidación: Catalizada por enzimas citocromo P450, que conducen a la formación de metabolitos.
Reducción: Que implica la reducción de grupos funcionales dentro de la molécula.
Sustitución: Reacciones de sustitución nucleófila, particularmente que involucran el grupo nitrilo.
Reactivos y condiciones comunes
Oxidación: Enzimas citocromo P450, oxígeno y cofactores.
Reducción: Agentes reductores como el borohidruro de sodio o el gas hidrógeno.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos, como el tiocianato, que se forma a partir de la descarboxilación metabólica de GDC-0425 .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la cinasa de control de puntos de control 1 y sus efectos sobre la regulación del ciclo celular.
Biología: Se investiga su papel en la modulación de las vías de respuesta al daño del ADN y la mejora de la eficacia de los agentes quimioterapéuticos.
Medicina: Se ha explorado en ensayos clínicos para el tratamiento de tumores sólidos refractarios, particularmente en combinación con gemcitabina.
Industria: Posibles aplicaciones en el desarrollo de nuevas terapias contra el cáncer y como herramienta de investigación en el descubrimiento de fármacos .
Comparación Con Compuestos Similares
Compuestos similares
AZD7762: Otro inhibidor de Chk1 con mecanismos de acción similares.
LY2606368: Un inhibidor dual de Chk1 y Chk2, que ofrece una inhibición más amplia de los puntos de control del ciclo celular.
MK-8776: Un inhibidor selectivo de Chk1 con eficacia comparable en modelos preclínicos.
Singularidad de GDC-0425
GDC-0425 es único en su alta selectividad para Chk1 y su capacidad para mejorar la eficacia de los agentes que dañan el ADN como la gemcitabina. Su perfil farmacocinético favorable y su toxicidad manejable lo convierten en un candidato prometedor para un mayor desarrollo clínico .
Propiedades
IUPAC Name |
3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLBMHDUXSICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627539-18-7 | |
| Record name | GDC-0425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0425 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)






